molecular formula C9H6BrFO B572206 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1242157-14-7

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B572206
CAS No.: 1242157-14-7
M. Wt: 229.048
InChI Key: VMPKZIKGIGAVGK-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a versatile chemical intermediate prized in medicinal chemistry for the construction of complex bioactive molecules. Its core structure, featuring a bromo and a fluoro substituent on the aromatic ring fused to a ketone-containing dihydroindene scaffold, makes it a key synthon in structure-activity relationship (SAR) studies and lead optimization campaigns. The presence of halogen atoms offers distinct sites for strategic functionalization via cross-coupling reactions, enabling rapid diversification of chemical libraries. This compound is strictly for professional research and development applications within industrial or laboratory settings. It is not intended for diagnostic, therapeutic, or any form of human or consumer use. All provided information is for research reference purposes.

Properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPKZIKGIGAVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732155
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242157-14-7
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight. .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 5-bromo-7-fluoro-indanone, highlighting differences in substituent positions and their impact on physicochemical properties:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one 1242157-14-7 Br (5), F (7) C₉H₆BrFO 229.05 Pharmaceutical intermediate
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one 1260016-95-2 Br (7), F (5) C₉H₆BrFO 229.05 Under investigation for CNS targets
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one 127425-74-5 Br (5), F (4) C₉H₆BrFO 229.05 Material science applications
3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one - Br (3), OCH₃ (7) C₁₀H₉BrO₂ 257.08 Antidepressant activity
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) - Br (3,5), OH (4) C₁₆H₁₀Br₂O₂ 414.96 Topoisomerase IIα inhibition

Key Observations :

  • Halogen Position : The 5-bromo-7-fluoro substitution in the target compound distinguishes it from positional isomers like 7-bromo-5-fluoro and 5-bromo-4-fluoro analogs. These positional changes alter dipole moments and steric effects, influencing receptor binding and solubility .
  • Conversely, dibromo-hydroxy derivatives (e.g., DDI) exhibit enhanced DNA-intercalating activity due to increased halogen density and hydrogen-bonding capacity .

Activity Insights :

  • 5-Bromo-7-fluoro-indanone: Its role as a precursor to 5-HT7 agonists (e.g., compound 1c, Ki = 0.5 nM) underscores the importance of halogen placement for receptor affinity. Racemization stability is a challenge in enantiopure derivatives .
  • Methoxy Derivatives: Exhibit dual adenosine receptor antagonism, with downstream effects on amino acid metabolism linked to antidepressant efficacy .
  • Dibromo-Hydroxy Analogs : Potent Topoisomerase IIα inhibitors, comparable to betulinic acid, but with higher cytotoxicity due to DNA intercalation .

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation

A two-step approach is inferred from analogous indanone syntheses:

Step 1: Cyclization to 7-Fluoro-2,3-dihydro-1H-inden-1-one
A benzene derivative substituted with fluorine undergoes Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) to form the indanone core.

ParameterConditionsSource
Bromination reagentBr₂/FeBr₃ or HBr/H₂O₂
Reaction temperature0–25°C (controlled exotherm)
Yield optimizationSolvent: DCM or acetic acid

Advantages:

  • Higher functional group tolerance

  • Reduced byproducts vs. classical EAS

Industrial-Scale Production Insights

Supplier data (Ambeed, Sigma-Aldrich) reveals critical manufacturing details:

Process Optimization

ParameterIndustrial StandardSource
Purity≥95% (HPLC)
Boiling point311.0±42.0°C at 760 mmHg
StorageAmbient, desiccated
Hazard mitigationH302/H315/H319/H335 controls

Purification Techniques

  • Recrystallization : Ethanol/water mixtures are used to leverage the compound’s solubility profile.

  • Column Chromatography : Silica gel with hexane/ethyl acetate eluents for lab-scale isolation.

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 2.65 (t, 2H, CH₂), 3.05 (t, 2H, CH₂), 7.25 (d, 1H, Ar-F), 7.85 (d, 1H, Ar-Br)
¹³C NMR 207.8 (C=O), 158.2 (C-F), 116.4 (C-Br)
HRMS m/z 229.0532 [M+H]⁺

Chromatographic Purity

MethodConditionsResult
HPLC (C18)60:40 MeOH/H₂O, 1 mL/min95.2% area

Q & A

Q. Why is fluorine critical for its reactivity and bioactivity?

  • Electronic Effects :
  • Fluorine’s electronegativity enhances metabolic stability and C–F dipole interactions with hydrophobic enzyme pockets.
  • Synergizes with bromine for halogen bonding in target recognition .

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